molecular formula C8H11NO2 B13337031 Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione

Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione

Cat. No.: B13337031
M. Wt: 153.18 g/mol
InChI Key: DLFCWBMKFIYVDE-UHFFFAOYSA-N
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Description

Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione can be achieved through several methods. One common approach involves the reaction of ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, followed by treatment with N-benzyl-α-chloroacetamide . Another method includes the reaction of sodium (2-oxocyclopentylidene)methanolate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or refluxing.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione include:

Uniqueness

What sets this compound apart from similar compounds is its specific fused ring structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1,4a,5,6,7,7a-hexahydrocyclopenta[b]pyridine-2,4-dione

InChI

InChI=1S/C8H11NO2/c10-7-4-8(11)9-6-3-1-2-5(6)7/h5-6H,1-4H2,(H,9,11)

InChI Key

DLFCWBMKFIYVDE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)NC(=O)CC2=O

Origin of Product

United States

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